molecular formula C22H20ClN3O3S B11392138 Ethyl 4-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Ethyl 4-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11392138
M. Wt: 441.9 g/mol
InChI Key: ACIRSAWPUREQOJ-UHFFFAOYSA-N
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Description

ETHYL 4-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the pyrimidine core: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinating agents.

    Attachment of the methylphenylmethylsulfanyl group: This step involves the use of thiolating agents to introduce the sulfanyl group.

    Formation of the ethyl benzoate moiety: The final step involves esterification to form the ethyl benzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted derivatives.

Scientific Research Applications

ETHYL 4-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(acetylamino)-5-chloro-2-ethoxybenzoate: This compound shares a similar benzoate structure but differs in the functional groups attached.

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar chlorophenyl group but differs in the other substituents.

Uniqueness

ETHYL 4-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

ethyl 4-[[5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C22H20ClN3O3S/c1-3-29-21(28)16-8-10-17(11-9-16)25-20(27)19-18(23)12-24-22(26-19)30-13-15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,25,27)

InChI Key

ACIRSAWPUREQOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)C

Origin of Product

United States

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